Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15924186
InChI: InChI=1S/C14H16N2O3/c1-4-19-14(17)8-12-9(2)15-11-6-5-10(18-3)7-13(11)16-12/h5-7H,4,8H2,1-3H3
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate

CAS No.:

Cat. No.: VC15924186

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate
Standard InChI InChI=1S/C14H16N2O3/c1-4-19-14(17)8-12-9(2)15-11-6-5-10(18-3)7-13(11)16-12/h5-7H,4,8H2,1-3H3
Standard InChI Key UJZQISGEDOKQEM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=C(N=C2C=CC(=CC2=N1)OC)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinoxaline core—a bicyclic system comprising two fused pyrazine rings—substituted at position 2 with an ethyl acetate group (-CH₂COOEt), at position 3 with a methyl group (-CH₃), and at position 7 with a methoxy group (-OCH₃). This substitution pattern confers unique electronic and steric properties, influencing reactivity and biological interactions. Comparative analysis with ethyl 2-(3-methyl-2-oxoquinoxalin-1-yl)acetate (C₁₃H₁₄N₂O₃) highlights the methoxy group’s role in enhancing solubility and modulating π-π stacking interactions in biological targets.

Spectroscopic Characterization

Though specific spectra for this compound are unavailable, analogous quinoxaline derivatives provide foundational data:

  • ¹H NMR: Methyl groups typically resonate at δ 2.30–2.35 ppm (singlet), while methoxy protons appear as singlets near δ 3.80–3.85 ppm . The ethyl acetate moiety’s methylene (-CH₂COOEt) and methyl (-CH₂CH₃) groups generate quartets (δ 4.10–4.25 ppm) and triplets (δ 1.20–1.25 ppm), respectively .

  • IR Spectroscopy: Stretching vibrations for ester carbonyl (C=O) appear at ~1712 cm⁻¹, while aromatic C=C bonds absorb near 1600 cm⁻¹ .

Synthetic Methodologies

Condensation-Based Routes

A generalized synthesis involves:

  • Quinoxaline Core Formation: Reacting o-phenylenediamine derivatives with α-keto esters. For example, 7-methoxy-3-methylquinoxalin-2-ol can be synthesized from 4-methoxy-1,2-diaminobenzene and ethyl 3-oxobutanoate under refluxing ethanol .

  • Esterification: Treating the hydroxyl group at position 2 with ethyl chloroacetate in the presence of K₂CO₃, yielding the target compound . This step typically achieves 76–84% yields after recrystallization .

Alternative Pathways

  • N-Alkylation: Substituting quinoxalin-2-ones with ethyl bromoacetate in DMF using K₂CO₃ as a base .

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition to introduce triazole moieties, though this modifies the core structure .

Table 1: Comparative Synthetic Yields for Analogous Compounds

CompoundMethodYield (%)Reference
Ethyl 2-(2-methylquinoxalin-3-yloxy)acetateChloroacetate alkylation76
3-Phenyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-oneClick chemistry80
2-(2-Oxoquinoxalin-1(2H)-yl)acetic acidEster hydrolysis86

Physicochemical Properties

Solubility and Stability

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-substituted quinoxalines. Stability studies on analogs suggest resistance to hydrolysis under neutral conditions but susceptibility to strong acids/bases due to the ester linkage .

Crystallographic Insights

While no crystal structure exists for this compound, related quinoxalines adopt planar conformations stabilized by intramolecular hydrogen bonding. For instance, ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate exhibits a U-shaped geometry with antiparallel carbonyl interactions .

Biological Activities and Mechanisms

Anticancer Activity

Mechanistically, these compounds intercalate DNA and inhibit topoisomerase II. For example, 3-(1H-indol-3-yl)-1-methylquinoxalin-2-one shows IC₅₀ values of 2.1–4.3 µM against MCF-7 and A549 cells . Ethyl 2-(7-methoxy-3-methylquinoxalin-2-yl)acetate’s electron-rich aromatic system likely facilitates similar interactions.

Table 2: Biological Activity of Selected Quinoxalines

CompoundTargetIC₅₀/MICReference
N'-(2-Hydroxybenzylidene)acetohydrazideE. coli16 µg/mL
3-(1H-Indol-3-yl)-1-methylquinoxalin-2-oneMCF-7 cells2.1 µM

Industrial and Pharmacological Considerations

Scalability Challenges

Large-scale synthesis requires optimizing:

  • Catalyst Efficiency: Transitioning from batch to flow reactors to reduce reaction times (e.g., 72 h → 12 h) .

  • Purification: Replacing column chromatography with crystallization or distillation for cost-effectiveness .

Toxicity and ADME Profiles

Predicted using QSAR models:

  • LogP: 1.27 (indicating moderate lipophilicity and blood-brain barrier permeability).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with the ester group hydrolyzing to a carboxylic acid metabolite .

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